molecular formula C7H14ClNO3 B6163981 rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis CAS No. 955027-91-5

rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis

Cat. No.: B6163981
CAS No.: 955027-91-5
M. Wt: 195.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and is often used in various scientific research applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process may include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Substitution reactions may use reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated products.

Scientific Research Applications

Chemistry: In chemistry, rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and stereochemistry.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

  • rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate hydrochloride
  • rac-methyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate hydrochloride
  • rac-methyl (2R,4S)-4-(dimethylamino)piperidine-2-carboxylate hydrochloride

Comparison:

  • Structural Differences: Each of these compounds has different substituents on the piperidine ring, which affects their chemical properties and reactivity.
  • Unique Properties: rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis is unique due to its hydroxyl group, which imparts specific reactivity and biological activity.
  • Applications: While all these compounds are used in scientific research, their specific applications may vary based on their chemical properties and target interactions.

Properties

CAS No.

955027-91-5

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.